2-(Oxolan-3-ylmethoxy)oxane

Catalog No.
S15791022
CAS No.
76742-53-5
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Oxolan-3-ylmethoxy)oxane

CAS Number

76742-53-5

Product Name

2-(Oxolan-3-ylmethoxy)oxane

IUPAC Name

2-(oxolan-3-ylmethoxy)oxane

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h9-10H,1-8H2

InChI Key

CHEXWZJKOMVFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2CCOC2

2-(Oxolan-3-ylmethoxy)oxane, also known as 2-(oxolan-3-ylmethoxy)oxane, is a chemical compound with the molecular formula C10H18O3C_{10}H_{18}O_3 and a molecular weight of approximately 186.25 g/mol. The structure of this compound features an oxane (tetrahydrofuran) ring, which is a five-membered cyclic ether, and a methoxy group attached to an oxolan (tetrahydrofuran) moiety. The compound has mixed stereochemistry, with no defined stereocenters or E/Z centers, indicating that it may exist in multiple stereoisomeric forms .

The chemical reactivity of 2-(oxolan-3-ylmethoxy)oxane can be characterized by its functional groups. It can undergo:

  • Nucleophilic substitutions: The methoxy group can act as a leaving group in reactions with nucleophiles.
  • Ring-opening reactions: The oxane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched polyether derivatives.
  • Condensation reactions: The presence of hydroxyl groups allows for the formation of ethers or esters through condensation with carboxylic acids or alcohols.

Although specific biological activities of 2-(oxolan-3-ylmethoxy)oxane are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance:

  • Antimicrobial activity: Some cyclic ethers are known for their ability to inhibit bacterial growth.
  • Antioxidant properties: Compounds containing methoxy groups can exhibit antioxidant activity due to their ability to scavenge free radicals.

Further research is necessary to elucidate the specific biological effects of this compound.

Synthesis of 2-(oxolan-3-ylmethoxy)oxane typically involves multi-step organic reactions:

  • Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors using acid-catalyzed methods.
  • Methoxylation: The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The final product can be purified through distillation or chromatography techniques.

The potential applications of 2-(oxolan-3-ylmethoxy)oxane include:

  • Pharmaceutical intermediates: Due to its unique structure, it may serve as a precursor for more complex pharmaceutical compounds.
  • Polymer synthesis: It could be utilized in the production of polyethers or polyesters due to its reactive functional groups.
  • Flavor and fragrance industry: Compounds with similar structures are often used for their desirable olfactory properties.

Interaction studies involving 2-(oxolan-3-ylmethoxy)oxane may focus on its potential interactions with biological macromolecules such as proteins and nucleic acids. These studies could reveal:

  • Binding affinities: Understanding how this compound interacts with enzymes or receptors could provide insights into its biological activity.
  • Metabolic pathways: Investigating how this compound is metabolized in biological systems could help assess its pharmacokinetics and toxicity.

Several compounds share structural similarities with 2-(oxolan-3-ylmethoxy)oxane. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
TetrahydrofuranC4H8OA simple cyclic ether commonly used as a solvent.
2-MethyltetrahydrofuranC5H10OSimilar structure with an additional methyl group.
1,4-DioxaneC4H8O2A six-membered cyclic ether known for its stability.
2-(Methoxymethyl)tetrahydrofuranC6H12O3Contains both methoxy and oxane functionalities.

Uniqueness

What sets 2-(oxolan-3-ylmethoxy)oxane apart is its specific arrangement of functional groups, which may confer unique chemical reactivity and potential biological activities not found in simpler cyclic ethers or other related compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

UNII

4JJ8C3V3WN

Dates

Last modified: 08-15-2024

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